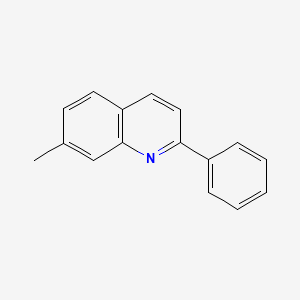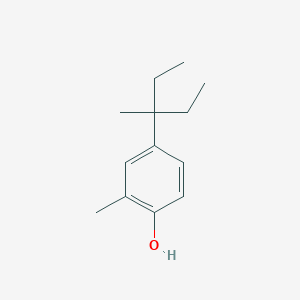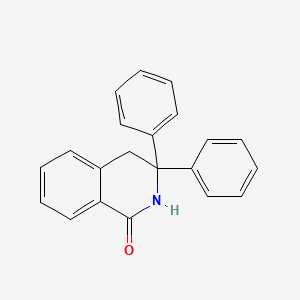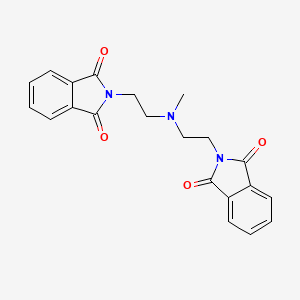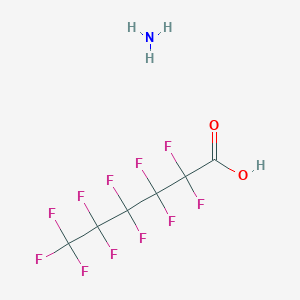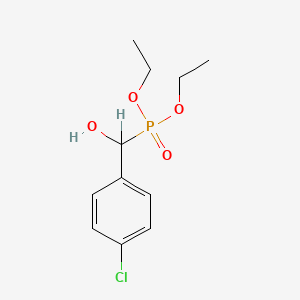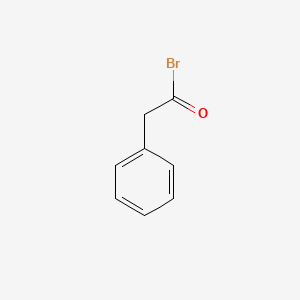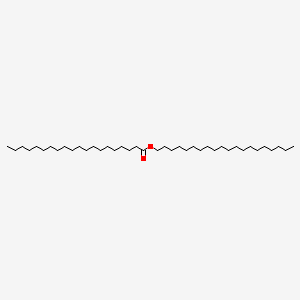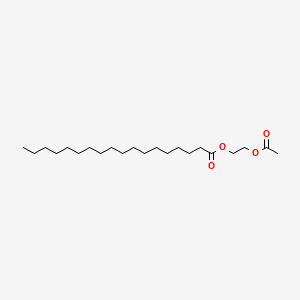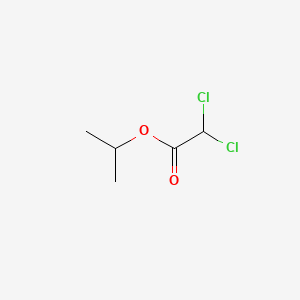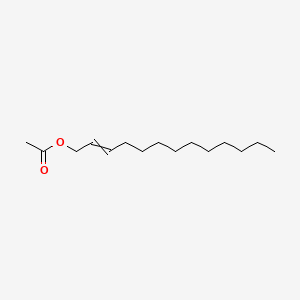
2-Tridecen-1-ol, 1-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tridecen-1-ol, 1-acetate is an organic compound with the molecular formula C15H28O2This compound is characterized by its long carbon chain and acetate functional group, making it a valuable substance in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tridecen-1-ol, 1-acetate typically involves the esterification of 2-Tridecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tridecen-1-ol, 1-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Applications De Recherche Scientifique
2-Tridecen-1-ol, 1-acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research has explored its use in drug development due to its bioactive properties.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2-Tridecen-1-ol, 1-acetate involves its interaction with specific molecular targets. For instance, it has been shown to bind to M-phase inducer phosphases 1 and 2 (CDC 25A and B), which are involved in cell cycle regulation. This binding can inhibit the activity of these enzymes, leading to cell cycle arrest and potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tridecen-1-ol: The parent alcohol of 2-Tridecen-1-ol, 1-acetate.
1-Decanol: Another long-chain alcohol with similar properties but different applications.
2-Decen-1-ol: A shorter chain analog with similar chemical behavior.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a long carbon chain and an acetate group. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications .
Propriétés
Numéro CAS |
68480-26-2 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
[(E)-tridec-2-enyl] acetate |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h12-13H,3-11,14H2,1-2H3/b13-12+ |
Clé InChI |
UEGGJCHDRZTQMF-OUKQBFOZSA-N |
SMILES |
CCCCCCCCCCC=CCOC(=O)C |
SMILES isomérique |
CCCCCCCCCC/C=C/COC(=O)C |
SMILES canonique |
CCCCCCCCCCC=CCOC(=O)C |
| 68480-26-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


